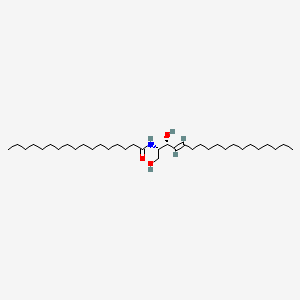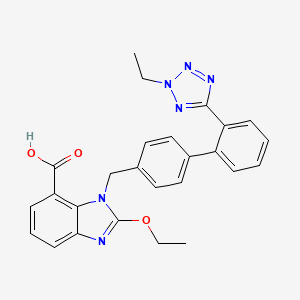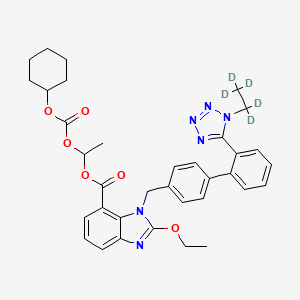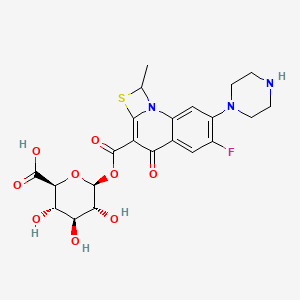
1-Bromotetradecane-D29
描述
1-Bromotetradecane-D29 is a deuterium-labeled analog of 1-Bromotetradecane. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields.
作用机制
Target of Action
1-Bromotetradecane-D29 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium incorporation into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can alter the interaction of the drug with its targets and bring about changes in its effect.
Biochemical Pathways
The compound’s deuterium labeling can be used to trace its movement and interactions within various biochemical pathways .
Pharmacokinetics
The incorporation of deuterium into drug molecules is known to potentially affect their pharmacokinetic profiles .
Result of Action
The use of deuterium labeling can help in quantifying the drug’s distribution and interactions at a molecular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the behavior and efficacy of deuterium-labeled compounds .
生化分析
Biochemical Properties
1-Bromotetradecane-D29 plays a significant role in biochemical reactions, particularly in studies involving lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes often involves the incorporation of the deuterium-labeled compound into lipid molecules, allowing researchers to study the metabolic pathways and the role of lipids in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic state of the cell. Additionally, this compound can modulate cell signaling pathways related to membrane fluidity and integrity, which are essential for proper cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the study. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been observed to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can be used to study metabolic pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, such as disruption of lipid metabolism and cellular toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked change in the biochemical and physiological responses of the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450 and other lipid-metabolizing enzymes, influencing the metabolic flux and levels of various metabolites. The incorporation of the deuterium-labeled compound into lipid molecules allows researchers to trace the metabolic pathways and understand the role of lipids in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The interaction with transporters and binding proteins affects its localization and accumulation within cells, influencing its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often targeted to lipid-rich compartments such as the endoplasmic reticulum and lipid droplets. The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. This localization is essential for its role in lipid metabolism and membrane dynamics .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromotetradecane-D29 can be synthesized through the bromination of tetradecane-D29. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure the selective bromination of the tetradecane-D29.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The process is optimized to achieve high yields and purity of the final product. The use of deuterium-labeled starting materials and controlled reaction conditions are crucial to ensure the incorporation of deuterium atoms in the final product.
化学反应分析
Types of Reactions: 1-Bromotetradecane-D29 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: It can undergo elimination reactions to form alkenes. This typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used. The reactions are carried out at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include alcohols, nitriles, and amines.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products include alcohols and carboxylic acids.
科学研究应用
1-Bromotetradecane-D29 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and chemicals.
相似化合物的比较
1-Bromotetradecane-D29 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1-Bromotetradecane: The non-deuterated analog of this compound.
1-Bromododecane: A shorter chain analog with similar chemical properties.
1-Bromohexadecane: A longer chain analog with similar chemical properties.
The deuterium labeling in this compound provides unique advantages in scientific research, such as improved stability and the ability to trace the compound in complex biological systems.
属性
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-AUFKXYATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120640 | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-80-9 | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


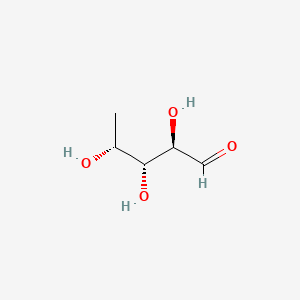

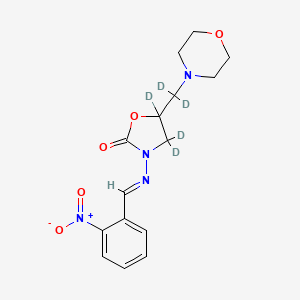
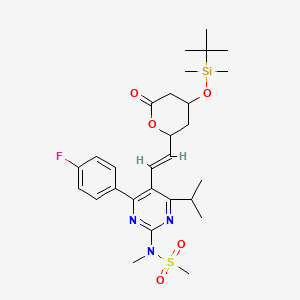
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
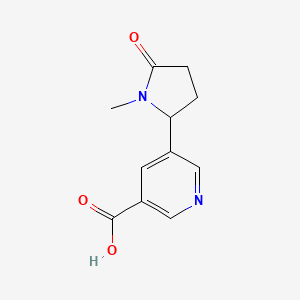
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
